3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one
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Overview
Description
3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound, in particular, has a unique structure that includes a tetrahydroindole ring system with a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methyl-2-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions typically involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-pressure reactors are often employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of indole derivatives.
Tetrahydroindole: A reduced form of indole with similar structural features.
3-Methylindole: A methylated derivative of indole.
Uniqueness
3-Methyl-5,6,7,7a-tetrahydro-1H-indol-2(4H)-one is unique due to its specific substitution pattern and tetrahydroindole ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-methyl-1,4,5,6,7,7a-hexahydroindol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h8H,2-5H2,1H3,(H,10,11) |
InChI Key |
JZWAQSBXNHTECY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2NC1=O |
Origin of Product |
United States |
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